JJKK048

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

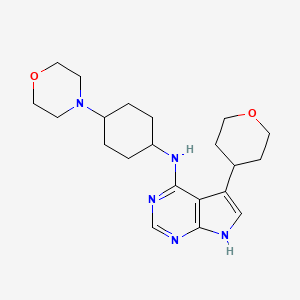

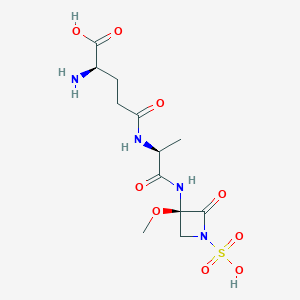

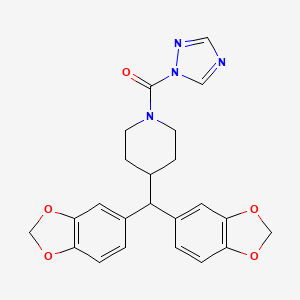

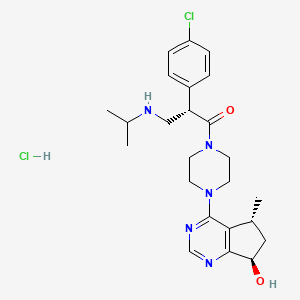

JJKK048 is a compound with the CAS Number 1515855-97-6 . It is also known by the synonym [4-[Bis(1,3-benzodioxol-5-yl)methyl]-1-piperidinyl]-1H-1,2,4-triazol-1-yl-methanone .

Molecular Structure Analysis

The empirical formula of JJKK048 is C23H22N4O5 . Its molecular weight is 434.44 . The SMILES string representation of its structure isO=C(N1N=CN=C1)N2CCC(C(C3=CC(OCO4)=C4C=C3)C5=CC=C(OCO6)C6=C5)CC2 . Physical And Chemical Properties Analysis

JJKK048 is a white to beige powder . It is soluble in DMSO at a concentration of 10 mg/mL . It should be stored at a temperature of -20°C .科学的研究の応用

Ameliorating ABCG2 Transporter-Mediated Drug Resistance in Cancer Cells

JJKK048, a Monoacylglycerol Lipase (MAGL) inhibitor, has been found to ameliorate ABCG2 transporter-mediated drug resistance in hypoxic Triple Negative Breast Cancer (TNBC) cells . In this application, JJKK048 reduces ABCG2 expression, leading to increased intracellular concentrations of regorafenib, an anti-cancer drug . This results in higher efficacy of regorafenib, thereby potentially improving treatment outcomes for TNBC patients .

Enhancing Anti-Invasiveness Efficacy of Regorafenib

JJKK048 has been shown to enhance the anti-invasiveness efficacy of regorafenib in TNBC cells . By inhibiting MAGL and reducing ABCG2 expression, JJKK048 increases the accumulation of regorafenib in the cells, which leads to a higher anti-invasiveness efficacy .

Overcoming Hypoxia-Induced Drug Resistance

Hypoxia-induced drug resistance is a significant challenge in cancer treatment. JJKK048 has been found to ameliorate this resistance in TNBC cells by reducing the expression of ABCG2, an efflux transporter whose elevated expression under hypoxic conditions contributes to drug resistance .

Inhibiting Monoacylglycerol Lipase (MAGL)

JJKK048 is a highly selective and ultra-potent inhibitor of MAGL . MAGL is an enzyme that plays a crucial role in the hydrolysis of endocannabinoids, which are involved in various physiological processes. Therefore, JJKK048 could potentially be used in research related to endocannabinoid signaling.

Exploring Novel Therapeutic Strategies for Cancer Treatment

The ability of JJKK048 to overcome drug resistance and enhance the efficacy of anti-cancer drugs suggests its potential use in exploring novel therapeutic strategies for cancer treatment . By targeting the mechanisms that contribute to drug resistance, JJKK048 could potentially improve the effectiveness of existing treatments and contribute to the development of new therapeutic approaches.

作用機序

Target of Action

JJKK048 is an ultrapotent and highly selective inhibitor of Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

JJKK048 acts by inhibiting the activity of MAGL . This inhibition leads to an increase in the levels of 2-AG, thereby modulating the physiological processes controlled by this endocannabinoid .

Biochemical Pathways

The primary biochemical pathway affected by JJKK048 is the endocannabinoid signaling pathway. By inhibiting MAGL, JJKK048 prevents the breakdown of 2-AG, leading to an increase in the levels of this endocannabinoid .

Result of Action

In the context of cancer treatment, JJKK048 has been shown to reduce the expression of the ABCG2 transporter in hypoxic Triple Negative Breast Cancer (TNBC) cells . This leads to an increase in the intracellular concentration of regorafenib, a cancer drug, thereby enhancing its efficacy .

Action Environment

The efficacy of JJKK048 can be influenced by environmental factors such as hypoxia. For instance, in hypoxic TNBC cells, the expression of the ABCG2 transporter is elevated, leading to drug resistance. The application of jjkk048 under these conditions can ameliorate this resistance by reducing abcg2 expression .

特性

IUPAC Name |

[4-[bis(1,3-benzodioxol-5-yl)methyl]piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5/c28-23(27-12-24-11-25-27)26-7-5-15(6-8-26)22(16-1-3-18-20(9-16)31-13-29-18)17-2-4-19-21(10-17)32-14-30-19/h1-4,9-12,15,22H,5-8,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSNATLUIXZPMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-[Bis(1,3-benzodioxol-5-yl)methyl]piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone | |

Q & A

Q1: How does JJKK048 impact epileptiform activity?

A: Research indicates that JJKK048 exhibits anticonvulsant properties. When co-administered with WWL70 (another MAGL inhibitor) prior to pentylenetetrazol (PTZ)-induced seizures in rats, JJKK048 significantly increased the latency to seizure onset and reduced the duration of epileptiform activity. [] This suggests that increasing 2-AG levels through MAGL inhibition may have a protective effect against seizures.

Q2: What is the role of JJKK048 in ABCG2 transporter-mediated drug resistance?

A: While the provided abstract doesn't offer specific details, it highlights that JJKK048 shows promise in ameliorating ABCG2 transporter-mediated regorafenib resistance in triple-negative breast cancer cells exposed to hypoxia. [] This suggests a potential role for JJKK048 and MAGL inhibition in overcoming drug resistance in certain cancer types.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

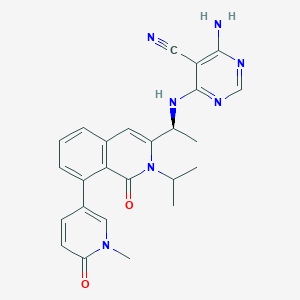

![3-[2-Fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyl-2H-tetrazol-5-yl)methyl]-1H-indazole](/img/structure/B608114.png)

![3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline](/img/structure/B608119.png)

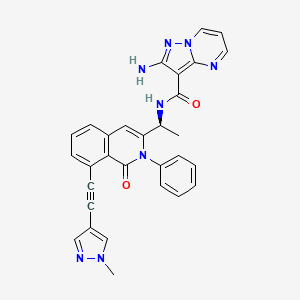

![1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one](/img/structure/B608122.png)

![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B608125.png)